benzyl (NE)-N-[amino(methoxy)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a benzyl group, an amino group, and a methoxy group. These functional groups make it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (NE)-N-[amino(methoxy)methylidene]carbamate typically involves the reaction of benzyl isocyanate with methoxyamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds through the formation of a carbamate linkage between the benzyl isocyanate and the methoxyamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of benzyl carbamate.
Reduction: Formation of benzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of benzyl (NE)-N-[amino(methoxy)methylidene]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions during synthesis. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine. The stability of the carbamate linkage under various conditions makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Methoxyamine
- Benzyl isocyanate
Uniqueness
Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate is unique due to its combination of a benzyl group, an amino group, and a methoxy group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. Compared to other carbamates, it offers better protection for amines and can be easily deprotected under mild conditions.
Properties
IUPAC Name |
benzyl (NE)-N-[amino(methoxy)methylidene]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9(11)12-10(13)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVUDZUFYUWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=N/C(=O)OCC1=CC=CC=C1)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.